molecular formula C12H16BrNO2 B5051116 2-(4-morpholinyl)-1-phenylethanone hydrobromide

2-(4-morpholinyl)-1-phenylethanone hydrobromide

Cat. No. B5051116
M. Wt: 286.16 g/mol
InChI Key: STYURNQNQOLRQW-UHFFFAOYSA-N
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Description

The compound “2-(4-morpholinyl)-1-phenylethanone hydrobromide” appears to contain a morpholine ring and a phenylethanone group. Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Phenylethanone, also known as acetophenone, is a simple aromatic ketone .


Molecular Structure Analysis

The molecular structure of this compound would consist of a morpholine ring attached to a phenylethanone group. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, morpholine is a liquid at room temperature with a weak ammonia-like odor .

Mechanism of Action

The mechanism of action would depend on the use of this compound. For example, morpholine derivatives are often used as corrosion inhibitors, fungicides, and in the synthesis of pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling “2-(4-morpholinyl)-1-phenylethanone hydrobromide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

properties

IUPAC Name

2-morpholin-4-yl-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.BrH/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13;/h1-5H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYURNQNQOLRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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